Tetraethylene glycol dimethacrylate
Overview
Description
Tetraethylene glycol dimethacrylate is a chemical compound with the molecular formula C16H26O7. It is a diester formed by the reaction of methacrylic acid with tetraethylene glycol. This compound is commonly used as a crosslinking agent in the production of polymers and hydrogels due to its ability to form stable networks.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylene glycol dimethacrylate is synthesized through the esterification of methacrylic acid with tetraethylene glycol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water and purification of the product through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Tetraethylene glycol dimethacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, where the methacrylate groups react to form crosslinked polymer networks. This compound can also undergo addition reactions with thiol groups in thiol-ene chemistry .
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Thiol-ene Reactions: Involves thiol compounds and UV light or thermal initiators to promote the reaction.
Major Products
The major products formed from the polymerization of this compound are crosslinked polymers and hydrogels. These materials are characterized by their high stability and mechanical strength .
Scientific Research Applications
Tetraethylene glycol dimethacrylate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of various polymers and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery systems and tissue engineering scaffolds.
Medicine: Investigated for its potential in reducing polymerization shrinkage in dental restorative composites.
Mechanism of Action
The mechanism by which tetraethylene glycol dimethacrylate exerts its effects is primarily through its ability to form crosslinked networks. The methacrylate groups undergo polymerization, creating a stable and interconnected structure. This crosslinking enhances the mechanical properties and stability of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
- Triethylene glycol dimethacrylate
- Diethylene glycol dimethacrylate
- Ethylene glycol dimethacrylate
Comparison
Tetraethylene glycol dimethacrylate is unique due to its longer ethylene glycol chain, which provides greater flexibility and hydrophilicity compared to its shorter-chain counterparts. This makes it particularly suitable for applications requiring high water absorption and flexibility .
Properties
IUPAC Name |
2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7/c1-13(2)15(17)22-11-9-20-7-5-19-6-8-21-10-12-23-16(18)14(3)4/h1,3,5-12H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHJXDSHSVNJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-32-0 | |
Record name | Tetraethylene glycol dimethacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25101-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6044515 | |
Record name | Tetraethyleneglycol dimethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light brown viscous liquid; [Aldrich MSDS] | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
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Record name | Tetraethylene glycol dimethacrylate | |
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CAS No. |
109-17-1, 25101-32-0 | |
Record name | Tetraethylene glycol, dimethacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethyleneglycol dimethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TETRAETHYLENEGLYCOL DIMETHACRYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84253 | |
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Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraethyleneglycol dimethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9-trioxaundecamethylene dimethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAETHYLENE GLYCOL DIMETHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT038EQF54 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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